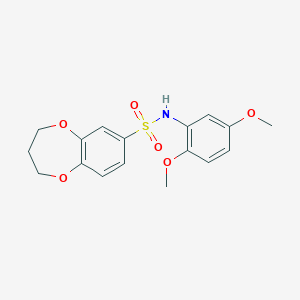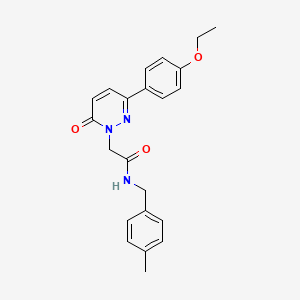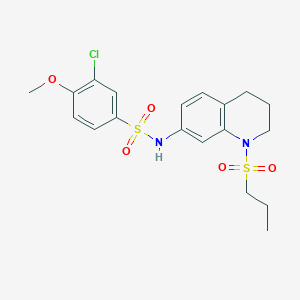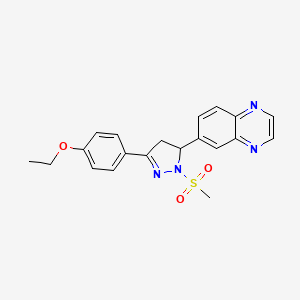amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 338770-10-8](/img/structure/B2742161.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step may involve the use of coupling reactions such as Suzuki or Heck reactions.
Attachment of the pyridinyl group: This can be done through nucleophilic substitution or other suitable methods.
Final assembly and purification: The final compound is assembled through a series of reactions, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Automation and continuous flow processes: To improve efficiency and consistency.
Purification and quality control: Ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions
The compound 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another.
Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of novel compounds:
Catalysis: Serving as a catalyst or catalyst precursor in organic reactions.
Biology
Biological assays: Used in studies to understand its interaction with biological targets.
Drug development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Investigated for its potential use in treating diseases or conditions.
Diagnostic tools: Used in the development of diagnostic agents.
Industry
Materials science: Used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
相似化合物的比较
Similar Compounds
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to other similar compounds.
属性
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N4O3/c1-28(17-15(22)8-12(9-26-17)20(23,24)25)29-10-14(18(31)27-19(29)32)16(30)7-4-11-2-5-13(21)6-3-11/h2-10H,1H3,(H,27,31,32)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJXAFDQAIJVKH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2742082.png)


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2742087.png)
![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)
![8-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2742090.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)

![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2742097.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
